

Z-Gly-Pro-Arg-pNA: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Z-Gly-Pro-Arg-Pna

Cat. No.: B15602379

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This technical guide provides an in-depth overview of the structure, properties, and applications of the chromogenic substrate **Z-Gly-Pro-Arg-pNA**, designed for researchers, scientists, and professionals in drug development.

Core Structure and Physicochemical Properties

Z-Gly-Pro-Arg-pNA, also known as Chromozym TH, is a synthetic tripeptide derivative widely used in enzymatic assays. The N-terminus is protected by a benzyloxycarbonyl (Z) group, and the C-terminus is linked to a p-nitroaniline (pNA) moiety. The peptide sequence, Glycyl-prolyl-arginine, is specifically recognized and cleaved by certain serine proteases.

The enzymatic cleavage of the amide bond between arginine and p-nitroaniline releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically. This property forms the basis of its use as a chromogenic substrate.

Table 1: Physicochemical Properties of **Z-Gly-Pro-Arg-pNA**

Property	Value	Reference
Molecular Formula	C ₂₇ H ₃₄ N ₈ O ₇	[1]
Molecular Weight	582.61 g/mol (free base)	[1]
Appearance	White to off-white powder	[2]
Solubility	Soluble in methanol (20 mg/mL) and ethanol (10 mg/mL).	[3]
Storage	Store at -20°C.	[3]

Applications in Enzymatic Assays

Z-Gly-Pro-Arg-pNA is a versatile substrate for monitoring the activity of several serine proteases. Its primary applications include the kinetic analysis of thrombin, trypsin, and prostate-specific antigen (PSA).

Thrombin Activity

Z-Gly-Pro-Arg-pNA is an excellent substrate for thrombin, a key enzyme in the coagulation cascade. The hydrolysis of the substrate by thrombin is routinely used to determine thrombin activity in purified samples and biological fluids.[4]

Table 2: Kinetic Parameters for Thrombin-mediated Hydrolysis of **Z-Gly-Pro-Arg-pNA**

Enzyme Source	K _m (μM)	k _{cat} (s ⁻¹)	Conditions	Reference
Human α-thrombin	4.18 ± 0.22	127 ± 8	pH 7.8, 25°C	[4]
Bovine α-thrombin	3.61 ± 0.15	100 ± 1	pH 7.8, 25°C	[4]

Trypsin Activity

This substrate is also used to measure the activity of trypsin, a digestive serine protease. It is suitable for chromogenic determination of pancreatic trypsin activity.[3] While specific kinetic parameters for **Z-Gly-Pro-Arg-pNA** with trypsin are not readily available in literature, the general principle of cleavage at the arginine residue applies. Kinetic parameters for trypsin are often determined with similar arginine-containing p-nitroanilide substrates.[5][6][7]

Prostate-Specific Antigen (PSA) Activity

Z-Gly-Pro-Arg-pNA serves as a substrate in assays designed to measure the proteolytic activity of PSA, particularly in complex biological samples or in studies of PSA activation.[1][3]

Experimental Protocols

The following are generalized protocols for the use of **Z-Gly-Pro-Arg-pNA** in enzymatic assays. These should be optimized based on specific experimental conditions, such as enzyme concentration, buffer composition, and instrumentation.

General Principle of Chromogenic Assay

The enzymatic activity is determined by measuring the rate of p-nitroaniline (pNA) release, which is monitored by the increase in absorbance at approximately 405 nm. The concentration of pNA can be calculated using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, ϵ is the molar extinction coefficient of pNA, c is the concentration, and l is the path length of the cuvette or microplate well. The molar extinction coefficient for p-nitroaniline at 405 nm is approximately $9,960 \text{ M}^{-1}\text{cm}^{-1}$.

Thrombin Activity Assay Protocol

- Reagent Preparation:
 - Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.
 - Substrate Stock Solution: Dissolve **Z-Gly-Pro-Arg-pNA** in a suitable solvent like methanol or DMSO to a stock concentration of 10 mM.
 - Thrombin Solution: Prepare a dilution series of thrombin in the assay buffer.
- Assay Procedure:

- Pipette 180 μ L of assay buffer into the wells of a 96-well microplate.
- Add 10 μ L of the thrombin solution to each well.
- Pre-incubate the plate at 37°C for 5 minutes.
- Initiate the reaction by adding 10 μ L of the substrate stock solution to each well.
- Immediately measure the absorbance at 405 nm in a microplate reader, taking kinetic readings every minute for 15-30 minutes.
- Data Analysis:
 - Calculate the rate of reaction ($\Delta A/\text{min}$) from the linear portion of the kinetic curve.
 - Convert the rate to molar concentration of pNA produced per minute using the molar extinction coefficient.

Trypsin Activity Assay Protocol

- Reagent Preparation:
 - Assay Buffer: 100 mM Tris-HCl, 10 mM CaCl_2 , pH 8.0.[\[5\]](#)
 - Substrate Stock Solution: Prepare a 10 mM stock solution of **Z-Gly-Pro-Arg-pNA** in methanol or DMSO.
 - Trypsin Solution: Dilute trypsin in a suitable buffer (e.g., 1 mM HCl) to the desired concentration.
- Assay Procedure:
 - Follow the same pipetting and measurement steps as the thrombin assay, substituting trypsin for thrombin.
- Data Analysis:
 - Analyze the kinetic data as described for the thrombin assay.

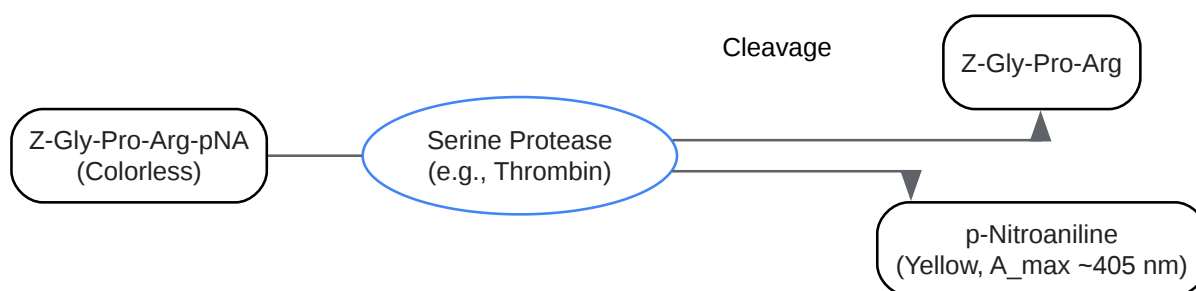
PSA Activity Assay Protocol

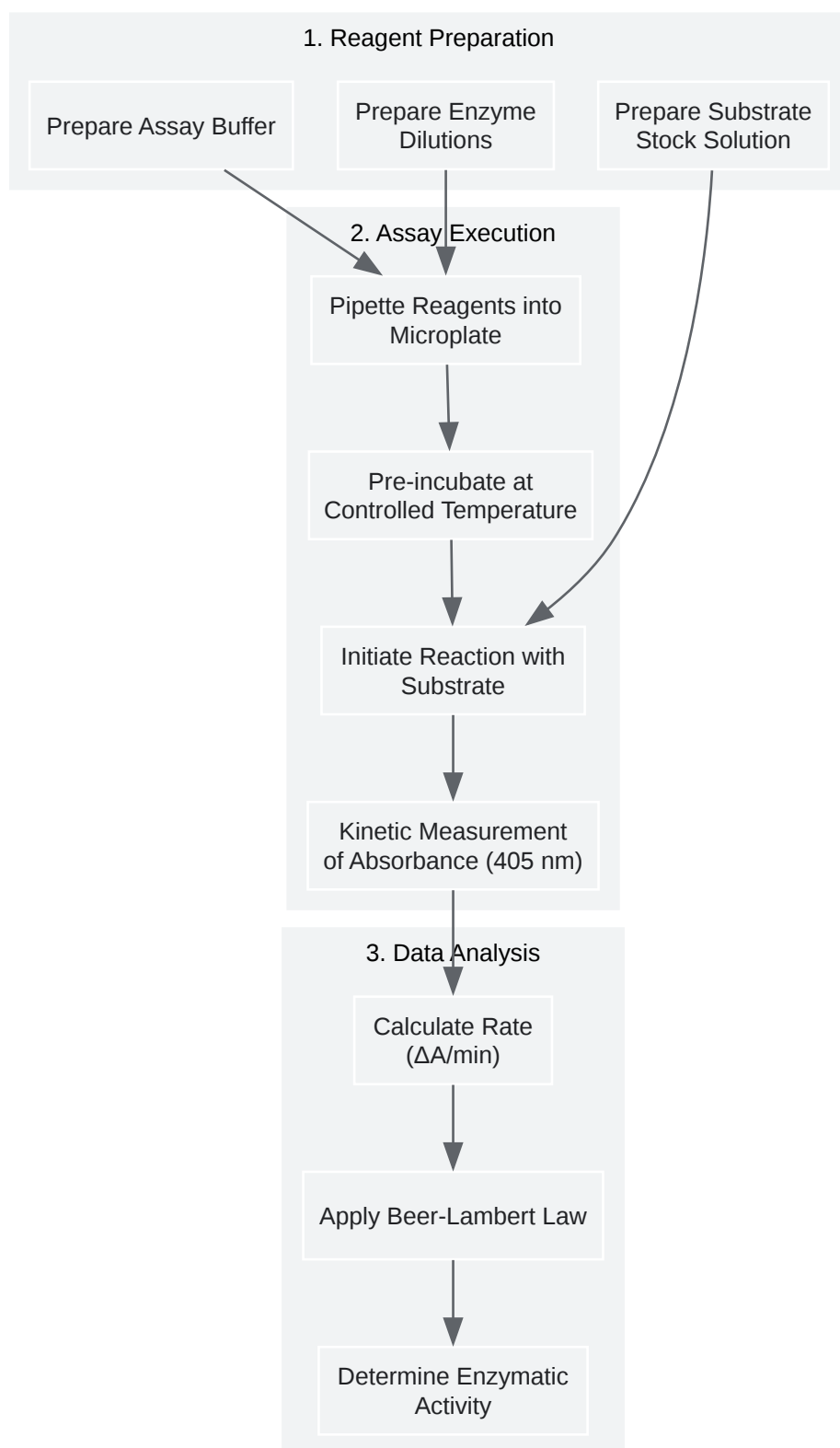
- Reagent Preparation:
 - Assay Buffer: Buffer conditions may vary, a common buffer is 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.
 - Substrate Stock Solution: 10 mM **Z-Gly-Pro-Arg-pNA** in DMSO.
 - PSA Sample: Purified active PSA or biological samples containing PSA.
- Assay Procedure:
 - The assay can be performed in a 96-well plate format similar to the thrombin and trypsin assays.
 - Incubate the PSA sample with the substrate and monitor the change in absorbance at 405 nm over time.
- Data Analysis:
 - Calculate the enzymatic activity based on the rate of p-nitroaniline formation.

Visualizations

Enzymatic Reaction

The following diagram illustrates the enzymatic cleavage of **Z-Gly-Pro-Arg-pNA**.





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